molecular formula C17H19N3 B1665563 Antazoline CAS No. 91-75-8

Antazoline

Cat. No. B1665563
CAS RN: 91-75-8
M. Wt: 265.35 g/mol
InChI Key: REYFJDPCWQRWAA-UHFFFAOYSA-N
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Description

Antazoline is a first-generation antihistamine with anticholinergic properties. It is used to relieve nasal congestion and in eye drops, usually in combination with naphazoline, to relieve the symptoms of allergic conjunctivitis .


Synthesis Analysis

Antazoline hydrochloride is a white crystalline powder, sparingly soluble in water, soluble in alcohol, and slightly soluble in methylene chloride . A study provides in vitro characterization of antazoline’s ADME properties .


Molecular Structure Analysis

Antazoline has a molecular formula of C17H19N3 and a molecular weight of 265.3529 . There is an intermolecular N–H—N hydrogen bond between the imidazole ring N atoms linking the molecules into a chain structure .


Chemical Reactions Analysis

A green developed spectrofluorimetric method has been applied for Antazoline determination in both pharmaceutical formulation and pure form. The developed method depends on reacting the cited drugs with dansyl chloride, a suitable derivatizing agent, to generate highly fluorescent derivatives .


Physical And Chemical Properties Analysis

Antazoline hydrochloride is a white crystalline powder, sparingly soluble in water, soluble in alcohol, and slightly soluble in methylene chloride .

Scientific Research Applications

Cardiovascular Research: Antiarrhythmic Applications

Antazoline has been recognized for its efficacy in terminating paroxysmal atrial fibrillation (AF). It acts as an antiarrhythmic agent, facilitating rapid conversion to normal sinus rhythm . Clinical trials have shown that Antazoline can achieve higher cardioversion rates compared to other pharmacological options like amiodarone or propafenone, making it a valuable subject of study for cardiovascular disorders .

Allergy Treatment: Antihistaminic Effects

As a first-generation antihistamine, Antazoline is used in the symptomatic treatment of nasal congestion and allergic conjunctivitis . It is often formulated as eye drops, sometimes in combination with naphazoline, to alleviate the symptoms of allergic reactions. Its anticholinergic properties also contribute to its therapeutic effects .

Pharmacokinetics and Metabolism Studies

Research into the pharmacokinetics and metabolism of Antazoline has provided insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Studies have utilized in vitro and in vivo data to develop pharmacokinetic models that describe the disposition of Antazoline and its main metabolites . This research is crucial for understanding the drug’s behavior in the human body and optimizing its therapeutic use.

Development of New Therapeutic Agents

The metabolism of Antazoline has revealed several metabolites, with the potential for some to be developed into new therapeutic agents. For instance, the hydroxylated M2 metabolite of Antazoline might exhibit a different pharmacological profile than the parent molecule, opening avenues for novel drug development .

Pharmacological Hypotheses Formulation

Antazoline’s pharmacokinetic profile has been used to feed physiologically based pharmacokinetic (PBPK) models. These models assist in formulating pharmacological hypotheses, simulating concentration-time profiles, and assessing the drug’s effect in various clinical scenarios, including potential drug-drug interactions .

Safety and Efficacy in Clinical Settings

Systematic reviews and meta-analyses have been conducted to evaluate the safety and efficacy of Antazoline in clinical settings, particularly for the treatment of recent-onset short-duration atrial fibrillation. These studies contribute to the evidence base guiding clinical decisions and highlight the need for more randomized clinical trials to strengthen the evidence .

Safety And Hazards

Antazoline is harmful if swallowed. It is used to relieve nasal congestion and in eye drops, usually in combination with naphazoline, to relieve the symptoms of allergic conjunctivitis .

Future Directions

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . Antazoline is an effective pharmacological agent for the rapid cardioversion of short-term atrial fibrillation .

properties

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
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InChI

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Source PubChem
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InChI Key

REYFJDPCWQRWAA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
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Related CAS

154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride)
Record name Antazoline [INN:BAN]
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DSSTOX Substance ID

DTXSID3022613
Record name Antazoline
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Molecular Weight

265.35 g/mol
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Physical Description

Solid
Record name Antazoline
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Solubility

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C
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Mechanism of Action

Antazoline binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/
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Product Name

Antazoline

Color/Form

White, crystalline powder

CAS RN

91-75-8
Record name Antazoline
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Melting Point

227-229, 120-122 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is antazoline and what is its primary historical use?

A1: Antazoline is a first-generation antihistamine, meaning it blocks the action of histamine, a chemical released by the body during allergic reactions. [, , , ] It was initially used to treat allergic conditions like rhinitis and conjunctivitis. []

Q2: What is the new therapeutic application of antazoline that has garnered recent interest?

A2: Research suggests that intravenous antazoline possesses significant antiarrhythmic properties and can be effective in the rapid conversion of atrial fibrillation (AF) to sinus rhythm. [, , , , , , , , , , , , , , , , ]

Q3: Are there specific patient populations where antazoline's efficacy in treating atrial fibrillation might differ?

A4: Research suggests that antazoline may be more effective in patients with short-duration AF (less than 48 hours). [, , , , , ] Additionally, its efficacy appears to decrease in patients with chronic kidney disease, particularly in those with an estimated glomerular filtration rate (eGFR) below 45 mL/min. [, ]

Q4: What are the potential advantages of using antazoline for pharmacological cardioversion compared to other agents?

A5: One potential advantage is its rapid onset of action, often converting AF to sinus rhythm within minutes. [, , , ] It also appears to have a favorable safety profile with a low incidence of severe adverse effects. [, , , , ]

Q5: What is the mechanism of action of antazoline in terminating atrial fibrillation?

A6: While the exact mechanism remains unclear, studies using isolated rabbit hearts suggest that antazoline might suppress the development of early afterdepolarizations and Torsades de Pointes, both proarrhythmic events. [, ] It appears to achieve this by reducing the spatial dispersion of repolarization, essentially harmonizing the heart's electrical activity. [, ]

Q6: How does antazoline affect the electrical activity of the heart?

A7: Antazoline has been shown to prolong the QT interval, PR interval, and QRS complex duration, suggesting it affects both conduction and refractoriness within the heart. [] Studies using isolated rabbit hearts revealed that it prolongs action potential duration, effective refractory period, and interatrial conduction time, all of which contribute to its antiarrhythmic effects. [, ]

Q7: Are there any studies investigating the hemodynamic effects of antazoline?

A8: Yes, a study involving healthy volunteers found that antazoline administration led to a transient decrease in blood pressure, stroke volume, and an increase in total peripheral resistance. [] These findings suggest a modest negative inotropic effect, meaning it slightly reduces the heart's force of contraction. []

Q8: What is the molecular formula and weight of antazoline?

A9: The molecular formula of antazoline hydrochloride is C17H19N3 · HCl, and its molecular weight is 301.8 g/mol. []

Q9: What are some analytical methods used to determine the concentration of antazoline in biological samples?

A9: Several methods have been developed and validated for quantifying antazoline in various matrices. These include:

  • Reversed-phase ion-pair chromatography: This method, coupled with liquid-liquid extraction, has been successfully used to determine antazoline hydrochloride concentrations in rat plasma and excreta. []
  • Magnetic core–shell molecularly imprinted nano-conjugate sorbent: This novel method shows promise for the effective dispersive solid phase extraction of antazoline and its metabolite, hydroxyantazoline, from human plasma, enabling pharmacokinetic studies. []

Q10: What is the primary route of antazoline elimination?

A11: Following intravenous administration in rats, urinary excretion appears to be the major route of elimination for antazoline. [] Studies show that approximately 61.8% of the administered dose is recovered in urine within 72 hours. []

Q11: What are the known metabolites of antazoline?

A12: Hydroxyantazoline is a primary metabolite of antazoline. [, ]

Q12: Are there any studies exploring the stability of antazoline in pharmaceutical formulations?

A14: Yes, stability-indicating HPLC methods have been developed to evaluate the stability of antazoline in combination with other drugs, like naphazoline, in ophthalmic solutions. [, ] These methods can identify and quantify degradation products, enabling assessment of the formulation's shelf-life and quality control. [, ]

Q13: Are there any known degradation products of antazoline?

A15: One identified degradation product of antazoline is N-[(N-benzylanilino)acetyl]ethylenediamine. This product was found in an expired stability lot of an ophthalmic solution containing antazoline and naphazoline. []

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